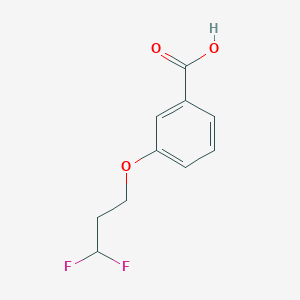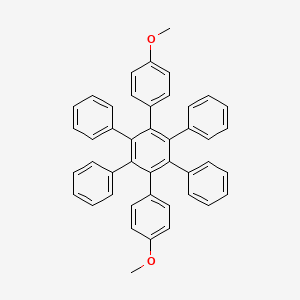
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tetraphenylbenzene , is a fascinating organic compound. Its chemical formula is C44H34O2 , and its molecular weight is approximately 634.75 g/mol . This compound features a central benzene ring with four phenyl groups attached to it. The methoxy (–OCH3) substituents enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene. One common approach involves the reaction of 1,4-dibromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst . The Suzuki-Miyaura cross-coupling reaction facilitates the formation of the tetraphenylbenzene backbone.
Industrial Production: While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications. Its rarity stems from its specialized use rather than its difficulty in synthesis.
Análisis De Reacciones Químicas
1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Substituents can be replaced using appropriate reagents.
Photophysical Properties: Tetraphenylbenzene exhibits interesting photophysical properties due to its extended π-conjugated system.
Aplicaciones Científicas De Investigación
Chemistry::
Fluorescent Probes: Researchers use tetraphenylbenzene derivatives as fluorescent probes due to their emission properties.
Host-Guest Chemistry: It serves as a host molecule in supramolecular chemistry.
Cell Imaging: Tetraphenylbenzene-based dyes are valuable for cell imaging studies.
Drug Delivery: Researchers explore its potential in drug delivery systems.
Organic Electronics: Tetraphenylbenzene derivatives find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The exact mechanism by which 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene exerts its effects depends on its specific application. For instance, in OLEDs, it acts as an emitter, emitting light upon excitation. In drug delivery, it may influence drug release kinetics.
Comparación Con Compuestos Similares
While tetraphenylbenzene is unique due to its tetraphenyl substitution pattern, similar compounds include:
1,4-Diphenylbenzene: Lacks the methoxy groups.
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine: A related compound with a pyrazole core .
Propiedades
Número CAS |
22932-56-5 |
|---|---|
Fórmula molecular |
C44H34O2 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene |
InChI |
InChI=1S/C44H34O2/c1-45-37-27-23-35(24-28-37)43-39(31-15-7-3-8-16-31)41(33-19-11-5-12-20-33)44(36-25-29-38(46-2)30-26-36)42(34-21-13-6-14-22-34)40(43)32-17-9-4-10-18-32/h3-30H,1-2H3 |
Clave InChI |
IFBZSSZDYWETMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



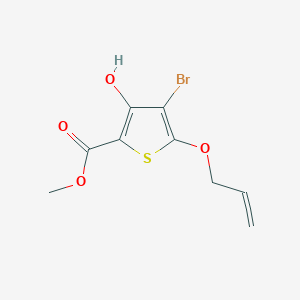




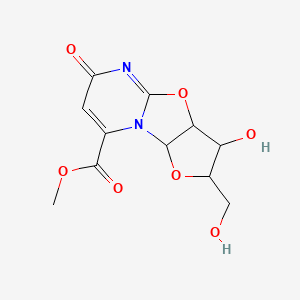

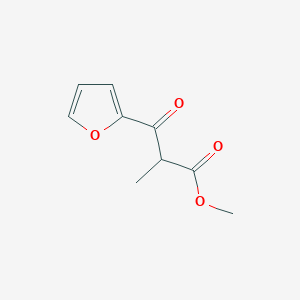
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
